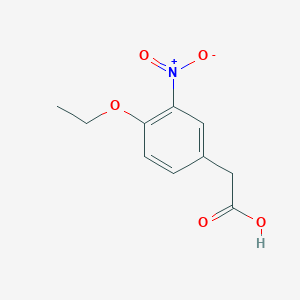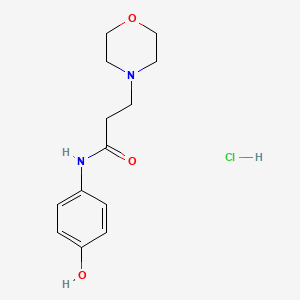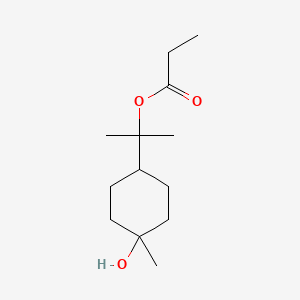
Sodium dodecyl diphenyl ether disalfonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Sodium dodecyl diphenyl ether disulfonate is a synthetic organic compound widely used as a surfactant. It is known for its excellent emulsifying, dispersing, and wetting properties, making it a valuable ingredient in various industrial and commercial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of sodium dodecyl diphenyl ether disulfonate typically involves the sulfonation of dodecyl diphenyl ether. This process is carried out by reacting dodecyl diphenyl ether with sulfur trioxide or chlorosulfonic acid under controlled conditions to introduce sulfonate groups into the molecule .
Industrial Production Methods: In industrial settings, the production of sodium dodecyl diphenyl ether disulfonate is often achieved through continuous sulfonation processes. These methods ensure high efficiency and consistent product quality. The resulting product is then neutralized with sodium hydroxide to form the sodium salt .
Chemical Reactions Analysis
Types of Reactions: Sodium dodecyl diphenyl ether disulfonate primarily undergoes reactions typical of sulfonates. It can react with acids and bases, and it is generally stable under normal conditions .
Common Reagents and Conditions:
Neutralization: Sodium hydroxide is commonly used to neutralize the sulfonic acid groups during synthesis.
Oxidation and Reduction: The compound does not typically undergo oxidation or reduction reactions.
Major Products Formed: The primary product formed from the synthesis and reactions of sodium dodecyl diphenyl ether disulfonate is the sodium salt of the sulfonated ether .
Scientific Research Applications
Sodium dodecyl diphenyl ether disulfonate has a wide range of applications in scientific research and industry:
Mechanism of Action
The mechanism of action of sodium dodecyl diphenyl ether disulfonate is primarily based on its surfactant properties. It reduces the surface tension of liquids, allowing for better mixing and interaction of different substances. This is achieved through the alignment of its hydrophobic and hydrophilic regions at interfaces, facilitating the formation of micelles and other structures .
Comparison with Similar Compounds
Sodium dodecyl sulfate: Another widely used surfactant with similar properties but different molecular structure.
Sodium lauryl ether sulfate: Commonly used in personal care products, it has a similar surfactant action but differs in its ether linkage.
Uniqueness: Sodium dodecyl diphenyl ether disulfonate stands out due to its dual aromatic rings, which provide unique emulsifying and dispersing capabilities compared to other surfactants. This structural feature enhances its effectiveness in various applications, particularly in industrial and research settings .
Properties
Molecular Formula |
C24H32Na2O7S2 |
|---|---|
Molecular Weight |
542.6 g/mol |
IUPAC Name |
disodium;3-dodecyl-4-phenoxybenzene-1,2-disulfonate |
InChI |
InChI=1S/C24H34O7S2.2Na/c1-2-3-4-5-6-7-8-9-10-14-17-21-22(31-20-15-12-11-13-16-20)18-19-23(32(25,26)27)24(21)33(28,29)30;;/h11-13,15-16,18-19H,2-10,14,17H2,1H3,(H,25,26,27)(H,28,29,30);;/q;2*+1/p-2 |
InChI Key |
FMLSWTNREBOPKP-UHFFFAOYSA-L |
Canonical SMILES |
CCCCCCCCCCCCC1=C(C=CC(=C1S(=O)(=O)[O-])S(=O)(=O)[O-])OC2=CC=CC=C2.[Na+].[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![propan-2-yl (Z)-7-[(1R,2R,3S,5S)-2-[(E,3S)-3-(2,3-dihydro-1H-inden-2-yl)-3-hydroxyprop-1-enyl]-3-fluoro-5-hydroxycyclopentyl]hept-5-enoate](/img/structure/B13819970.png)
![2-({5-[3-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)propyl]-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl}sulfanyl)-N-(4-sulfamoylphenyl)acetamide](/img/structure/B13819983.png)
![Acetic acid, bis[(1-oxo-2-propenyl)amino]-](/img/structure/B13819991.png)

![(7S,9S)-9-amino-7-[(4S,5R)-4,5-dihydroxyoxan-2-yl]oxy-6,11-dihydroxy-9-(1-hydroxyethyl)-8,10-dihydro-7H-tetracene-5,12-dione](/img/structure/B13819997.png)


![2-[(4-chlorophenyl)amino]-2-oxoethyl [(5-ethyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]acetate](/img/structure/B13820007.png)

![Disodium2-[2-[2-sulfonato-4-(1,3,5-triazin-2-ylamino)phenyl]ethenyl]-5-(1,3,5-triazin-2-ylamino)benzenesulfonate](/img/structure/B13820028.png)

